molecular formula C9H18ClNO2 B1378455 1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride CAS No. 1394040-84-6

1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride

Cat. No.: B1378455
CAS No.: 1394040-84-6
M. Wt: 207.7 g/mol
InChI Key: GUWHZBMGPGBSKU-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride (CAS 1330756-19-8) is a high-purity spirocyclic chemical building block designed for pharmaceutical research and development . This compound features a unique spirocyclic structure incorporating two oxygen atoms, which can significantly influence its physicochemical properties and binding affinity in drug-receptor interactions. The 1,9-dioxaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry, particularly for constructing novel compounds targeting the central nervous system . Recent patent literature indicates that derivatives based on this core structure are being investigated as potent agonists of the mu-opioid receptor (MOR), showing promise for the development of new analgesic agents for pain management . The strategic incorporation of the 1,9-dioxaspiro[5.5]undecane system into molecular architectures aims to fine-tune properties like metabolic stability, solubility, and conformational restriction, which are critical for optimizing drug-like characteristics . Researchers can utilize this amine hydrochloride salt as a versatile synthetic intermediate to build more complex molecules, leveraging the reactive primary amine functional group for further derivatization. The compound requires specific storage conditions to maintain stability and is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8-1-4-12-9(7-8)2-5-11-6-3-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHZBMGPGBSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-84-6
Record name 1,9-dioxaspiro[5.5]undecan-4-amine hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis typically starts from cyclic ketone derivatives and involves ketalization and amination steps to form the spirocyclic dioxane ring and introduce the amine group. The hydrochloride salt is obtained by acidification of the free amine.

Detailed Synthetic Route from Literature

A representative preparation method involves the following key steps:

  • Starting Materials: 1,1-dimethoxycyclohexane or related ketal precursors and amino alcohols such as tris(hydroxymethyl)aminomethane.
  • Transketalization Reaction: Under controlled temperature (around 3–5 °C) and using triethylamine as a base, the ketal precursor reacts with the amino alcohol to form 3-amino-3-(hydroxymethyl)-1,9-dioxaspiro[5.5]undecane intermediate.
  • Isolation and Purification: The product is isolated as an amorphous solid by filtration and washing with ethyl acetate, followed by drying under vacuum.
  • Conversion to Hydrochloride Salt: The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving compound stability and crystallinity.

This method yields the target compound with good efficiency (around 70–75%) and purity, as confirmed by melting point and spectral data.

Alternative Synthetic Approaches

A patented method for related spirocyclic compounds (3,9-diaza-2,4-dioxo-spiro[5.5]undecane) involves:

  • Reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate in a cholamine solution to form dicyanocarbodiimide intermediates.
  • Selective acidic hydrolysis and decarboxylation under mild conditions (100 °C) to form the spirocyclic core.
  • Hydrogenation and debenzylation steps to yield the final amine-containing spiro compound.

This approach emphasizes mild reaction conditions, scalability, and safety for large-scale synthesis, providing a valuable alternative for preparing spirocyclic amines structurally related to this compound.

Comparative Data Table of Preparation Methods

Aspect Triethylamine-Mediated Ketalization N-Benzyl Piperidine Route
Starting Materials 1,1-dimethoxycyclohexane, tris(hydroxymethyl)aminomethane N-benzyl piperidine-4-ketone, ethyl cyanoacetate
Reaction Conditions 3–5 °C, 24 h, triethylamine base Room temp to 100 °C, acidic hydrolysis, hydrogenation
Yield ~70–75% combined yield ~65–70% yield per step
Purification Filtration, washing, vacuum drying Filtration, recrystallization
Scalability Suitable for lab scale Designed for large-scale production
Safety Considerations Mild conditions, low temperature Avoids high-temperature pyroreactions
Product Form Free amine and hydrochloride salt Protected intermediates, final deprotected amine

Research Findings and Notes

  • The triethylamine method is robust, with reaction time flexibility (up to 30 h without yield loss) and no significant effect from varying addition rates of ketal precursors.
  • The patented method addresses previous issues of low yield and high temperature by introducing selective hydrolysis and avoiding dangerous pyroreactions, making it safer for scale-up.
  • The hydrochloride salt form enhances compound stability and bioavailability, important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Water, ethanol, methanol.

Major Products Formed

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Structural Features Key Differences from Target Compound Applications/Activity References
1,7-Dioxaspiro[5.5]undecane (olean) 1,7-dioxaspiro system; no amine group Oxygen positions (1,7 vs. 1,9); lacks amine Pheromone in beetles (Coraebus undatus)
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride 1,9-diazaspiro system with 4-oxa substitution; two nitrogen atoms Replaces one oxygen with nitrogen; dual charges Biochemical reagent (e.g., enzyme inhibition)
1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride 1,8-dioxaspiro system; amine at 4-position Oxygen positions (1,8 vs. 1-9); altered ring strain Pharmaceutical intermediate
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one 1,5-dioxaspiro system; ketone and hydroxymethyl groups at 3-position Additional carbonyl group; no hydrochloride salt Synthetic intermediate for heterocycles

Physicochemical Properties

  • Molecular Weight : The target compound (C₉H₁₇ClN₂O) has a molecular weight of 204.7 g/mol , whereas 4-oxa-1,9-diazaspiro analogues (e.g., C₈H₁₈Cl₂N₂O) are heavier (229.15 g/mol) due to additional chlorine atoms .
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral spiroketals like 1,7-dioxaspiro[5.5]undecane, which are hydrophobic .
  • Stability : Spiro compounds with amine groups (e.g., 1,9-diazaspiro derivatives) exhibit higher thermal stability than those with ester or ketone functionalities .

Spectroscopic Data

  • ¹H-NMR : The target compound’s amine proton resonates near δ 2.5–3.5 ppm, while spiroketals without amines (e.g., 1,7-dioxaspiro[5.5]undecane) show signals for ether-linked protons at δ 3.0–4.0 ppm .
  • IR: The hydrochloride salt exhibits a broad N–H stretch (~2500–3000 cm⁻¹), absent in neutral spiro compounds like 3-amino-1,5-dioxaspiro derivatives .

Biological Activity

1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that contributes to its unique physical and chemical properties. The molecular formula is C9H17NO2HClC_9H_{17}NO_2\cdot HCl, with a molecular weight of approximately 207.7 g/mol. The compound features a dioxaspiro framework which is significant for its reactivity and biological interactions .

The biological activity of this compound is thought to involve interaction with various molecular targets including enzymes and receptors. This interaction can lead to modulation of cellular pathways related to:

  • Cell Signaling : Influencing pathways that control cell communication.
  • Metabolism : Affecting metabolic processes within cells.
  • Gene Expression : Modulating the expression of specific genes involved in disease processes .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related spiro compounds possess notable anti-mycobacterial properties, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against Mycobacterium bovis BCG .

CompoundMIC (µM)Activity
1,9-Dioxaspiro[5.5]undecan-4-amine< 5Antimycobacterial
Indolyl Mannich Bases< 2Antimycobacterial

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. A study involving azaspiro compounds showed significant cytotoxicity against cancer cell lines, suggesting that modifications to the spirocyclic structure can enhance biological activity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of compounds derived from spirocyclic frameworks were tested against M. bovis BCG, revealing submicromolar potencies for several analogs (MIC < 5 µM), indicating their potential as therapeutic agents in treating mycobacterial infections .
  • Anticancer Research : In vitro studies demonstrated that modifications in the spiro structure could lead to enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that structural variations significantly affect biological activity .
  • Pharmacological Profile : Interaction studies have highlighted the importance of understanding the pharmacological profile of this compound, particularly its effects on cellular mechanisms related to cancer and infectious diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride, and how can purity be maximized?

Methodological Answer: Synthesis typically involves cyclization reactions of precursor amines and ketones under acidic or basic conditions. For example, spirocyclic amine formation can be achieved via a Mannich-type reaction followed by Boc protection/deprotection to stabilize intermediates . Key steps include:

  • Cyclization : Use catalytic HCl or trifluoroacetic acid (TFA) to promote intramolecular ring closure.
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol to isolate the hydrochloride salt.
  • Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H NMR (D₂O solvent, δ 1.2–3.5 ppm for spirocyclic protons) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz, D₂O or DMSO-d₆) to confirm spirocyclic structure. Key signals include δ 3.5–4.2 ppm (ether oxygens) and δ 2.8–3.3 ppm (amine protons) .
  • Mass Spectrometry : Employ ESI-MS or GC-MS (electron ionization at 70 eV) to verify molecular weight (expected [M+H]⁺ ≈ 232.3 g/mol) .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typical range: 150–200°C for spirocyclic amines) .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-protected containers under nitrogen to prevent oxidation or hygroscopic degradation .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conformational dynamics of the spirocyclic ring system influence reactivity in biological systems?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to analyze chair-chair vs. twist-boat conformations of the 1,9-dioxaspiro ring. Compare energy minima to predict dominant conformers .
  • NMR Relaxation Studies : Measure ¹H-¹H NOE correlations to identify spatial proximity of protons in different conformers .
  • Biological Correlation : Test conformational effects on heparan sulfate binding (e.g., SPR assays) to link structure to bioactivity .

Q. How do researchers resolve contradictions in analytical data (e.g., NMR vs. MS results) for this compound?

Methodological Answer:

  • Artifact Identification : Check for solvent adducts in MS (e.g., acetonitrile or methanol clusters) by comparing spectra under different ionization conditions .
  • Dynamic Effects in NMR : Variable-temperature NMR (25–60°C) can reveal signal splitting due to conformational exchange .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments in crowded spectral regions .

Q. What strategies are effective for studying the compound’s interaction with biomolecules (e.g., proteins or polysaccharides)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize heparan sulfate on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with syndecan-4, focusing on electrostatic interactions between the amine group and sulfate moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride

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